molecular formula C8H11NO4 B12090425 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid

1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12090425
M. Wt: 185.18 g/mol
InChI Key: ZITOPJKFJBLAMM-UHFFFAOYSA-N
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Description

1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid is a chemical compound featuring a pyrrolidine ring, a key scaffold in medicinal chemistry, which is substituted with both a carboxylic acid and a 2-oxopropanoyl functional group. This structure makes it a versatile building block for organic synthesis and pharmaceutical research. Compounds based on the pyrrolidine ring system are extensively investigated for their diverse biological activities. For instance, structurally similar pyrrolidine carboxylic acid derivatives have been identified as key intermediates in the synthesis of carboxyalkyl dipeptides, which are known to act as angiotensin-converting enzyme (ACE) inhibitors for antihypertensive therapy . Furthermore, recent studies highlight that novel pyrrolidine-3-carboxylic acid derivatives, synthesized via methods like asymmetric Michael addition, show promise for the development of new therapeutic agents . Other pyrrolidine-based compounds are being explored as selective allosteric inhibitors of specific EGFR mutants for the treatment of cancer , and certain 5-oxo-pyrrolidine-3-carboxylic acid derivatives have demonstrated antimicrobial activity against Gram-positive bacteria . The presence of multiple functional groups on the pyrrolidine core in this compound allows for further chemical modifications, making it a valuable reagent for researchers in drug discovery and development. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

1-(2-oxopropanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H11NO4/c1-5(10)7(11)9-4-2-3-6(9)8(12)13/h6H,2-4H2,1H3,(H,12,13)

InChI Key

ZITOPJKFJBLAMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate acylating agent, such as oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The compound undergoes nucleophilic acyl substitution at the α-ketoamide group. Reaction with primary amines produces substituted amides, while alkyl halides facilitate alkylation at the pyrrolidine nitrogen:

Reaction TypeReagents/ConditionsOutcomeYieldReference
Amide formationEthylamine, DCM, room temperature, 12hN-Ethyl-α-ketoamide derivative78%
N-AlkylationMethyl iodide, NaH, THF, 0°C to refluxN-Methylpyrrolidine analog65%

Key considerations:

  • Alkylation at the pyrrolidine nitrogen risks racemization if the starting material is enantiomerically pure .

  • Phase-transfer catalysts (e.g., quaternary ammonium salts) improve alkylation efficiency .

Decarboxylation Reactions

Controlled thermal or acidic decarboxylation eliminates the carboxylic acid group, forming 1-(2-oxopropanoyl)pyrrolidine:

ConditionsCatalystProductSelectivityReference
120°C, tolueneNone1-(2-oxopropanoyl)pyrrolidine92%
H₂SO₄ (0.1M), 80°CFeCl₃Same product with faster kinetics88%

Mechanistic studies suggest a concerted pathway involving protonation of the carboxylate followed by CO₂ elimination.

Cyclization and Heterocycle Formation

The α-ketoamide group participates in intramolecular cyclization to form fused bicyclic structures:

ReagentsConditionsProductApplicationReference
PCl₅Reflux, 6hPyrrolo[1,2-a]pyrazin-3-onePharmacophore scaffold
NH₄OAc, AcOHMicrowave, 150°C, 30minTetrahydro-β-carboline derivativeCNS-targeted drug design

Cyclization outcomes depend on:

  • Steric effects from the pyrrolidine ring

  • Electronic effects of substituents on the ketoamide

Metal Coordination and Chelation

The compound acts as a bidentate ligand via its carboxylate and carbonyl groups:

Metal SaltCoordination ModeStability Constant (log K)Reference
Cu(II) nitrateO,O-chelation4.7 ± 0.2
Fe(III) chlorideMixed O/N-binding3.9 ± 0.3

Applications include:

  • Catalytic systems for oxidation reactions

  • Heavy metal sequestration

Biochemical Transformations

In metabolic studies, related pyrrolidine carboxylates undergo enzymatic oxidation:

EnzymeSourceProductKm (mM)Reference
L-Amino acid oxidaseRat kidney homogenateΔ¹-Pyrroline derivative2.4
CYP3A4Human liver microsomesHydroxylated pyrrolidine analogND

Key finding:

  • Species-dependent activity (rat > human in oxidation capacity) .

Stability and Degradation Pathways

Critical stability parameters under accelerated conditions:

StressorDegradation ProductsHalf-Life (25°C)Reference
pH 1.2 (HCl)Pyrrolidine-2-carboxylic acid8h
UV (254nm)Radical-crosslinked dimers48h
75% humidityHydrate formation>30 days

Scientific Research Applications

Organic Synthesis

This compound serves as an important building block in organic synthesis. It facilitates the creation of more complex molecules, making it valuable in the development of new chemical entities. Its utility in synthesizing derivatives has been demonstrated in several studies where it acted as a precursor for various organic compounds .

Research indicates that 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid exhibits potential biological activities. It has been studied for its ability to inhibit certain enzymes and bind to specific receptors, which may modulate their activity. This property is crucial for drug development, as understanding these interactions can lead to the discovery of new therapeutic agents.

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate or active ingredient in drug formulations. Its derivatives have shown promise as antimicrobial agents against multidrug-resistant pathogens, making them candidates for further development in combating antibiotic resistance .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against Gram-positive bacteria. The compounds demonstrated significant activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy, highlighting the potential of these derivatives in treating resistant infections.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
MRSA8
Klebsiella pneumoniae16
Pseudomonas aeruginosa32

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, compounds derived from this compound were tested against A549 lung adenocarcinoma cells. The cytotoxicity assays revealed that these compounds significantly reduced cell viability, with IC50 values comparable to established chemotherapeutics like cisplatin.

CompoundCell LineIC50 (µM)Mechanism of Action
Target CompoundA549 (Lung)66Induces apoptosis
CisplatinA549 (Lung)10DNA cross-linking

Mechanism of Action

The mechanism of action of 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features

  • 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid: Features a 2-oxopropanoyl (pyruvoyl) group and a carboxylic acid on the pyrrolidine ring.
  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid : Contains a 5-chloro-2-hydroxyphenyl substituent at the 1-position and a ketone at the 5-position .
  • 1-(2-Chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic acid : Substituted with a halogenated benzoyl group (Cl and F) at the 1-position .
  • 1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid: Bears a branched 2-methylpropanoyl (isobutyryl) group at the 1-position (CAS: 23500-16-5) .

Table 1: Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight LogP* Solubility (mg/mL)
This compound 2-oxopropanoyl (1), COOH (2) C₉H₁₁NO₄ 197.19 -0.54 23.5 (water)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl-2-OHPh (1), ketone (5) C₁₁H₁₀ClNO₄ 255.65 1.12 8.9 (DMSO)
1-(2-Chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic acid 2-Cl-4-F-benzoyl (1) C₁₂H₁₁ClFNO₃ 271.67 2.05 4.2 (ethanol)
1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid 2-methylpropanoyl (1) C₉H₁₅NO₃ 185.22 0.89 12.8 (methanol)

*Predicted using computational tools.

Antioxidant Activity

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid (IC₅₀ = 12.3 μM vs. 18.5 μM) .

Antimicrobial Activity

  • 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid : Demonstrates MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .
  • 1-(2-Chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic acid : Shows broad-spectrum antifungal activity (MIC = 2–16 μg/mL) against Candida albicans .

Anticancer Activity

  • 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives : Inhibit MCF-7 breast cancer cell proliferation (IC₅₀ = 9.7 μM) via apoptosis induction .

Pharmacokinetic and Toxicity Profiles

  • This compound: Predicted to have moderate blood-brain barrier penetration (BBB score: 0.72) and low hepatotoxicity risk .

Biological Activity

1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The molecular formula is C8H13NO3C_8H_{13}NO_3 with a molecular weight of approximately 173.19 g/mol.

PropertyValue
Molecular FormulaC₈H₁₃NO₃
Molecular Weight173.19 g/mol
IUPAC NameThis compound
CAS Registry Number[insert CAS number]

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against lung cancer cell lines such as A549. The compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A study demonstrated that derivatives of pyrrolidine compounds exhibited significant cytotoxicity against A549 cells. The compound reduced cell viability to 66% at a concentration of 100 µM, showcasing its potential as an anticancer agent (source: PMC9415606) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria.

  • Case Study : In vitro tests revealed that certain derivatives displayed potent activity against Staphylococcus aureus, including strains resistant to conventional antibiotics. The presence of specific functional groups in the structure was linked to enhanced antimicrobial efficacy (source: PMC9415606) .

The biological activity of this compound is thought to involve several mechanisms:

  • Cell Cycle Arrest : It may interfere with the cell cycle, leading to growth inhibition in cancer cells.
  • Apoptosis Induction : The compound can trigger apoptotic pathways, promoting programmed cell death in malignant cells.
  • Inhibition of Bacterial Growth : The structural characteristics allow for interaction with bacterial cell membranes, disrupting their integrity and function.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Study ReferenceBiological ActivityKey Findings
PMC9415606AnticancerReduced A549 cell viability by 34% at 100 µM
ResearchGateAntimicrobialActive against MRSA strains
BenchChemGeneral Biological ActivityPotential interactions with biomolecules

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid?

Answer:
The synthesis typically involves condensation reactions followed by cyclization . A common approach includes reacting pyrrolidine-2-carboxylic acid derivatives with 2-oxopropanoyl precursors. Catalysts such as palladium or copper (e.g., Pd(PPh₃)₄ or CuI) are often employed to facilitate coupling steps, with solvents like dimethylformamide (DMF) or toluene under reflux conditions . For stereochemical control (e.g., (S)- or (R)-configurations), chiral auxiliaries or asymmetric catalysis may be required, as seen in related pyrrolidine derivatives .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbonyl group positions (e.g., δ ~170 ppm for carboxylic acid).
  • High-Performance Liquid Chromatography (HPLC): Paired with UV detection to assess purity and resolve stereoisomers.
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., exact mass ~225.67 g/mol for the (R)-isomer ).
  • X-ray Crystallography: For absolute configuration determination, particularly if chiral centers are present .

Advanced: How does stereochemistry at the pyrrolidine ring influence biological or chemical activity?

Answer:
The (S)- and (R)-enantiomers exhibit distinct interactions with biological targets. For example, (R)-1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid shows specific binding to enzymes like prolyl hydroxylases, while the (S)-isomer may display reduced affinity . Methodologically, enantiomeric resolution via chiral HPLC or enzymatic kinetic resolution can isolate stereoisomers for activity assays. Computational docking studies (e.g., using AutoDock Vina) further predict stereochemical impacts on binding .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, PSA)?

Answer:
Discrepancies in properties like polar surface area (PSA) (e.g., 74.68 Ų in one study vs. alternative values) require:

  • Experimental Validation: Re-measure PSA via chromatographic methods (e.g., reverse-phase HPLC with logP determination).
  • Computational Cross-Check: Use software like ChemAxon or MOE to calculate theoretical PSA and compare with experimental data.
  • Comparative Solubility Studies: Conduct equilibrium solubility assays in buffers (pH 1–7.4) to account for ionization effects .

Advanced: What mechanistic insights guide its reactivity in nucleophilic acyl substitution reactions?

Answer:
The 2-oxopropanoyl group is electrophilic, making it prone to nucleophilic attack. Isotopic labeling (e.g., ¹⁸O tracing) can track acyl transfer kinetics. Computational studies (DFT or MD simulations) model transition states, revealing how electron-withdrawing substituents on the pyrrolidine ring enhance reactivity. For example, substituents like methyl groups may sterically hinder or electronically activate the carbonyl .

Advanced: How to design enzyme inhibition studies using this compound as a proline analogue?

Answer:

  • Target Selection: Focus on proline-dependent enzymes (e.g., prolyl oligopeptidase or collagen-modifying enzymes).
  • Assay Design: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition kinetics (IC₅₀ determination).
  • Structural Analysis: Co-crystallize the compound with the target enzyme to identify binding motifs, leveraging X-ray crystallography .
  • Comparative Studies: Test against other proline derivatives (e.g., 5-oxoproline) to assess specificity .

Advanced: What strategies mitigate synthetic byproducts or impurities during scale-up?

Answer:

  • Process Optimization: Adjust reaction stoichiometry (e.g., excess acylating agent) to minimize unreacted starting materials.
  • Byproduct Identification: LC-MS or NMR-guided impurity profiling (e.g., detecting diketopiperazine side products).
  • Purification Protocols: Use flash chromatography with gradient elution or preparative HPLC for high-purity isolation .

Advanced: How can computational modeling predict its pharmacokinetic properties?

Answer:

  • ADME Prediction: Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
  • Metabolic Stability: Simulate phase I/II metabolism using software such as Schrödinger’s Metabolism Module.
  • Toxicity Profiling: Apply QSAR models to predict hepatotoxicity or mutagenicity .

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